molecular formula C9H13N3 B13668639 5-Isopropylpicolinimidamide

5-Isopropylpicolinimidamide

Cat. No.: B13668639
M. Wt: 163.22 g/mol
InChI Key: PJMYSFXQESJGDD-UHFFFAOYSA-N
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Description

5-Isopropylpicolinimidamide is a chemical compound that belongs to the class of picolinimidamides It is characterized by the presence of an isopropyl group attached to the 5th position of the picolinimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylpicolinimidamide typically involves the reaction of picolinimidamide with isopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylpicolinimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted picolinimidamides.

Scientific Research Applications

5-Isopropylpicolinimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Isopropylpicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinimidamide: The parent compound without the isopropyl group.

    5-Methylpicolinimidamide: A similar compound with a methyl group instead of an isopropyl group.

    5-Ethylpicolinimidamide: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

5-Isopropylpicolinimidamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and potentially enhancing its selectivity and potency in certain applications.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-propan-2-ylpyridine-2-carboximidamide

InChI

InChI=1S/C9H13N3/c1-6(2)7-3-4-8(9(10)11)12-5-7/h3-6H,1-2H3,(H3,10,11)

InChI Key

PJMYSFXQESJGDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)C(=N)N

Origin of Product

United States

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